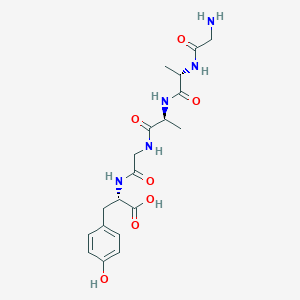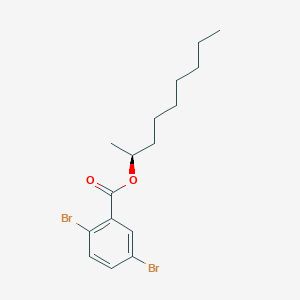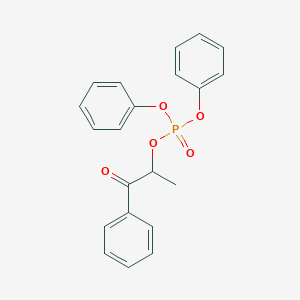![molecular formula C18H14N2 B14235172 1-[(Anthracen-9-YL)methyl]-1H-imidazole CAS No. 496803-12-4](/img/structure/B14235172.png)
1-[(Anthracen-9-YL)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Anthracen-9-YL)methyl]-1H-imidazole is a compound that combines the structural features of anthracene and imidazole. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing nitrogen. This combination results in a molecule with unique chemical and physical properties, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Anthracen-9-YL)methyl]-1H-imidazole typically involves the alkylation of imidazole with 9-chloromethylanthracene. The reaction is carried out under basic conditions, often using potassium carbonate or sodium hydride as the base, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Anthracen-9-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
1-[(Anthracen-9-YL)methyl]-1H-imidazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Anthracen-9-YL)methyl]-1H-imidazole is largely dependent on its interaction with specific molecular targets. In biological systems, it can interact with DNA, proteins, and other biomolecules through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
1-[(Anthracen-9-YL)methyl]-1H-imidazole can be compared with other anthracene derivatives and imidazole-containing compounds:
Similar Compounds: 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, (Z)-1-(anthracen-9-yl)-N-methyl nitrone
Uniqueness: The combination of anthracene and imidazole in a single molecule provides unique photophysical properties and potential biological activities that are not observed in compounds containing only one of these moieties.
Propriétés
Numéro CAS |
496803-12-4 |
|---|---|
Formule moléculaire |
C18H14N2 |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1-(anthracen-9-ylmethyl)imidazole |
InChI |
InChI=1S/C18H14N2/c1-3-7-16-14(5-1)11-15-6-2-4-8-17(15)18(16)12-20-10-9-19-13-20/h1-11,13H,12H2 |
Clé InChI |
YKHAWHQREPVHAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methyl-3-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)oxiran-2-yl]methanol](/img/structure/B14235093.png)


![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)


![6-({[(2S)-1-Hydroxy-4-(methylsulfanyl)butan-2-yl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14235122.png)
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]thio]-](/img/structure/B14235143.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![6-Chloro-N-[5-(2-cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235194.png)
